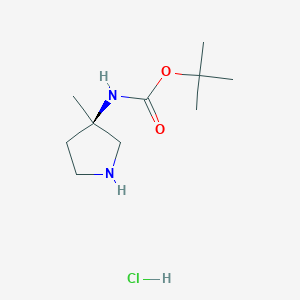
(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” is a type of tert-butyl ester . Tert-butyl esters are commonly used in organic synthesis due to their stability and reactivity . They are often used as protecting groups for carboxylic acids in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol . An industrialized process for the synthesis of tert-butyl glycinate, a similar compound, has been reported . This process uses glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under the catalysis of acid .Molecular Structure Analysis
The molecular structure of tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, is characterized by the presence of a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom . The specific structure of this compound would include a 3-methyl-pyrrolidin-3-yl group and a tert-butyl ester group .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” would be similar to those of other tert-butyl esters. These compounds are generally stable under various conditions . The specific properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .科学研究应用
Peptide Synthesis
The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . In peptide synthesis, tert-butyl esters serve as masked carboxyl group surrogates. Researchers employ them to protect amino acids during peptide assembly, allowing for selective deprotection and subsequent coupling reactions.
Substance P Antagonists
L-Glutamic acid di-tert-butyl ester hydrochloride, a derivative of tert-butyl ester, finds application in the synthesis of substance P antagonistic peptides . Substance P is a neuropeptide involved in pain transmission and inflammation. Antagonists targeting substance P receptors have potential therapeutic implications in pain management and neuroinflammatory disorders.
Pharmaceutical Intermediates
Beta-alanine tert-butyl ester hydrochloride serves as a useful intermediate in pharmaceutical synthesis . Pharmaceutical chemists utilize it to create novel compounds or modify existing drug molecules. The tert-butyl ester group provides stability during synthetic steps, allowing for controlled transformations.
Organic Synthesis
Di-tert-butyl L-aspartate hydrochloride, another tert-butyl ester derivative, finds application in organic synthesis . Organic chemists use it as a building block to construct more complex molecules. The tert-butyl ester group facilitates functional group transformations and protects sensitive functional groups during synthetic pathways.
Amino Acid Derivatives
The method for preparing t-butyl esters from protected amino acids and t-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate provides good yields and broad substrate tolerance . Researchers can explore various amino acid side chains and substituents using this approach.
作用机制
Target of Action
It’s known that tert-butyl esters are often used in organic chemistry as protecting groups for carboxylic acids . They are stable and can be removed under acidic conditions .
Mode of Action
The compound, being a tert-butyl ester, can undergo deprotection in the presence of trifluoroacetic acid (TFA). The process involves the formation of a t-butyl cation, which is relatively stable due to it being a tertiary carbocation . This cation can exist in the solution, but if water is added, it will take an OH group and the TFA will become protonated .
Biochemical Pathways
The unique reactivity pattern of the tert-butyl group has implications in biosynthetic and biodegradation pathways .
Result of Action
The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, the compound can serve as a protecting group for carboxylic acids, allowing for selective reactions to occur .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and the pH of the solution. For instance, the addition of water to the solution can lead to the deprotonation of the t-butyl cation . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used .
安全和危害
Tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, should be handled with care. They are flammable and can cause respiratory irritation . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

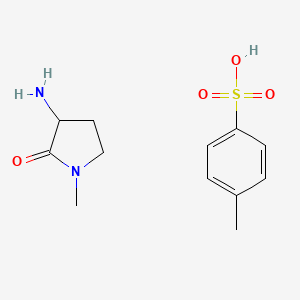
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B8191233.png)
![tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B8191241.png)

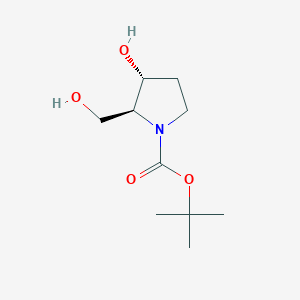

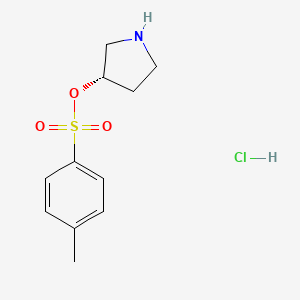
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)
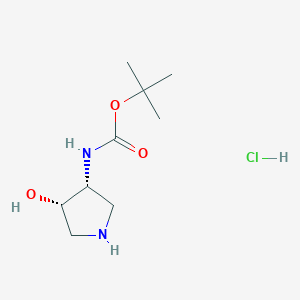
![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B8191318.png)
![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate](/img/structure/B8191320.png)
![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)